D-Mannose-18O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

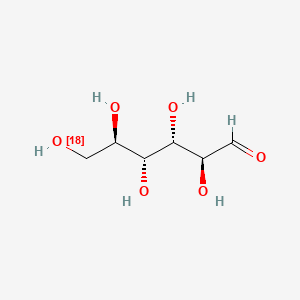

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i8+2 |

InChI Key |

GZCGUPFRVQAUEE-XGGCLWITSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)[18OH] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of ¹⁸O-Labeled Mannose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and significance of ¹⁸O-labeled mannose in biological research and pharmaceutical development. The use of stable isotopes like ¹⁸O offers a powerful, non-radioactive method for tracing the metabolic fate of mannose, elucidating complex glycosylation pathways, and characterizing therapeutic glycoproteins.

Chemical and Physical Properties

The incorporation of the heavy oxygen isotope (¹⁸O) into the mannose structure results in a predictable mass shift, which is the basis for its utility as a tracer in mass spectrometry-based analyses. The fundamental chemical reactivity of mannose remains unchanged, allowing it to be processed by cellular machinery in the same manner as its unlabeled counterpart.

Table 1: Comparison of Physical Properties: D-Mannose vs. D-Mannose-¹⁸O

| Property | D-Mannose | D-Mannose-¹⁸O | Data Source(s) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₅¹⁸O | [1][2] |

| Average Molar Mass | 180.156 g/mol | Approx. 182.15 g/mol | [1][2][3] |

| Monoisotopic Mass | 180.063388 Da | 182.067767 Da | [3] |

| Appearance | White solid/powder | White solid/powder | [2] |

| Melting Point | 133-140 °C | Not significantly altered | |

| Solubility in Water | Soluble | Soluble |

Note: The exact molar mass of ¹⁸O-labeled mannose can vary depending on the specific position and number of ¹⁸O atoms incorporated.

Core Applications in Research and Development

¹⁸O-labeled mannose is a crucial tool for investigating the role of mannose in metabolism and post-translational modifications. Mannose is a key monosaccharide in N-linked glycosylation, a process critical for protein folding, stability, and function.[2][4]

Metabolic Tracing and Pathway Analysis

When introduced to cells, ¹⁸O-mannose is transported and metabolized through the same pathways as endogenous mannose. It is first phosphorylated to mannose-6-phosphate, which can then be converted to fructose-6-phosphate to enter glycolysis or activated to GDP-mannose for incorporation into glycoproteins.[4][5] This process allows researchers to trace the flow of mannose and quantify its contribution to various cellular pools.

Drug Development and Glycoprotein Characterization

In the development of therapeutic proteins, particularly monoclonal antibodies (mAbs), N-glycosylation is a critical quality attribute (CQA) that influences efficacy, stability, and pharmacokinetics.[6][7] High-mannose glycans, for instance, can lead to faster clearance from circulation via mannose receptor-mediated uptake.[7] Using ¹⁸O-mannose allows for precise monitoring of glycan profiles during cell culture process development, ensuring consistent product quality. Stable isotope labeling is a valuable tool in drug development for providing precise pharmacodynamic insights without the risks associated with radioactive isotopes.[8]

Experimental Protocols

The following sections provide generalized methodologies for the use of ¹⁸O-labeled mannose in a research setting.

Protocol 1: Metabolic Labeling of Glycoproteins in Cell Culture

This protocol describes the incorporation of ¹⁸O-mannose into cellular glycoproteins.

Methodology:

-

Cell Culture: Grow cells (e.g., HEK293, CHO) in a 60-mm dish to approximately 75% confluency.[5]

-

Medium Preparation: Prepare a glucose-free DMEM medium and supplement it with the desired concentration of ¹⁸O-labeled D-mannose (e.g., 50 µM) and unlabeled glucose (e.g., 5 mM).[5]

-

Labeling: Remove the growth medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled mannose into glycoproteins.[5]

-

Cell Lysis and Protein Isolation: After incubation, wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[9] Isolate the total protein content via centrifugation.

Protocol 2: N-Glycan Release and Mass Spectrometry Analysis

This protocol outlines the analysis of ¹⁸O-labeled glycans from isolated glycoproteins.

Methodology:

-

Glycoprotein Denaturation: Denature the isolated protein sample by heating in the presence of a reducing agent (like DTT) and an alkylating agent (like iodoacetamide).

-

Enzymatic Glycan Release: Release the N-linked glycans by incubating the denatured proteins with the enzyme PNGase F.[6][10] PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue.

-

Glycan Cleanup: Isolate the released glycans from the peptides and other components using a suitable method, such as solid-phase extraction (SPE) with a porous graphitized carbon (PGC) column.[10]

-

Mass Spectrometry (MS) Analysis: Analyze the purified glycans using mass spectrometry (e.g., LC-MS/MS). The incorporation of ¹⁸O results in a +2 Da mass shift for each labeled mannose residue, allowing for clear differentiation and quantification of the labeled glycan species.[5][11]

Conclusion

¹⁸O-labeled mannose is an indispensable tool in modern glycobiology and biopharmaceutical development. Its chemical properties, being nearly identical to the unlabeled form, ensure its faithful participation in metabolic pathways. The distinct mass signature imparted by the ¹⁸O isotope enables precise and quantitative analysis of glycan biosynthesis, dynamics, and structure. For researchers and drug developers, this provides a safe and powerful method to understand the intricate role of glycosylation in health and disease, and to develop safer and more effective therapeutic proteins.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Mannose - Wikipedia [en.wikipedia.org]

- 3. D-Mannose | C6H12O6 | CID 18950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides [bio-protocol.org]

- 10. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Untraveled Path: An In-depth Technical Guide to Exploratory Studies Using D-Mannose-¹⁸O

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The use of stable isotopes as tracers has revolutionized our understanding of metabolic pathways, providing a dynamic view of substrate flux and transformation within complex biological systems. While isotopes such as ¹³C, ²H, and ¹⁵N have been extensively employed, the heavy oxygen isotope, ¹⁸O, offers unique advantages for tracing specific enzymatic reactions and metabolic fates, particularly in the realm of carbohydrate metabolism. This technical guide explores the theoretical framework, experimental design, and potential applications of D-Mannose labeled with ¹⁸O (D-Mannose-¹⁸O) in exploratory research.

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide involved in glycosylation, immune modulation, and cellular signaling.[1][2] Tracking its metabolic journey with the precision afforded by ¹⁸O labeling can unlock new insights into these processes, with significant implications for drug development and our understanding of disease pathophysiology. Although direct, published exploratory studies focusing exclusively on D-Mannose-¹⁸O are not abundant, the principles of stable isotope tracing and the established methodologies for synthesizing and analyzing ¹⁸O-labeled compounds provide a robust foundation for designing and interpreting such investigations.[3][4] This guide will, therefore, draw upon analogous studies with other labeled monosaccharides and the broader field of isotope-resolved metabolomics to present a comprehensive overview for researchers venturing into this promising area.

Core Concepts of D-Mannose-¹⁸O Tracing

The fundamental principle behind using D-Mannose-¹⁸O is to introduce a "heavy" mannose molecule into a biological system and track the incorporation of the ¹⁸O atom into downstream metabolites. This is primarily achieved using mass spectrometry, which can differentiate between the mass of molecules containing the common ¹⁶O isotope and those incorporating ¹⁸O.[5] This allows for the elucidation of metabolic pathways, the quantification of flux through specific enzymatic reactions, and the identification of novel mannose-derived metabolites.

Potential Research Applications

Exploratory studies using D-Mannose-¹⁸O can be designed to address a multitude of research questions, including:

-

Glycosylation Dynamics: Tracing the incorporation of ¹⁸O from D-Mannose-¹⁸O into the mannose residues of N-linked and O-linked glycans to study the kinetics of glycoprotein synthesis and turnover.

-

Metabolic Conversion Pathways: Quantifying the flux of mannose into other metabolic pathways, such as its conversion to fructose-6-phosphate and subsequent entry into glycolysis or the pentose phosphate pathway.

-

Drug Metabolism and Pharmacokinetics: Investigating the influence of mannose metabolism on the glycosylation of therapeutic proteins and understanding the metabolic fate of mannose-based therapeutics.

-

Pathophysiological Mechanisms: Exploring alterations in mannose metabolism in disease states such as cancer, metabolic syndrome, and congenital disorders of glycosylation.

Experimental Protocols

The successful execution of a D-Mannose-¹⁸O tracing study hinges on meticulous experimental design, encompassing the synthesis of the labeled tracer, its introduction into the biological system, and the subsequent analysis of labeled metabolites.

Synthesis of D-Mannose-¹⁸O

Several methods can be adapted for the synthesis of D-Mannose-¹⁸O. The choice of method will depend on the desired position of the ¹⁸O label.

1. Enzymatic Labeling using H₂¹⁸O:

This approach leverages the reversibility of certain enzymatic reactions in the presence of heavy water (H₂¹⁸O). For instance, enzymes involved in epimerization or isomerization that proceed through an open-chain intermediate could potentially incorporate ¹⁸O from the solvent into a carbonyl group.[6]

-

Protocol:

-

Dissolve D-Mannose in a buffered solution prepared with H₂¹⁸O.

-

Introduce the appropriate isomerase or epimerase.

-

Incubate under optimal conditions for the enzyme.

-

Purify the ¹⁸O-labeled D-Mannose using chromatographic techniques (e.g., HPLC).

-

Confirm the position and extent of labeling using NMR and mass spectrometry.

-

2. Chemical Synthesis:

Chemical methods offer greater control over the position of the ¹⁸O label. A plausible route involves the Mitsunobu reaction followed by hydrolysis with H₂¹⁸O.[7]

-

Protocol:

-

Protect all hydroxyl groups of D-Mannose except the one targeted for labeling.

-

Perform a Mitsunobu reaction to invert the stereochemistry of the unprotected hydroxyl group, forming an ester.

-

Hydrolyze the ester using a base in the presence of H₂¹⁸O. This step incorporates the ¹⁸O atom.

-

Deprotect the remaining hydroxyl groups.

-

Purify the D-Mannose-¹⁸O product.

-

Sample Preparation and Administration

-

In Vitro Studies:

-

Culture cells in a medium where unlabeled mannose is replaced with D-Mannose-¹⁸O.

-

Harvest cells at various time points.

-

Perform metabolite extraction using a cold solvent mixture (e.g., methanol:water).

-

Separate the polar metabolites for analysis.

-

-

In Vivo Studies:

-

Administer D-Mannose-¹⁸O to the model organism via an appropriate route (e.g., oral gavage, intravenous injection).

-

Collect tissue and biofluid samples at specified time points.

-

Flash-freeze tissues and process biofluids to quench metabolic activity.

-

Perform metabolite extraction from the collected samples.

-

Mass Spectrometry Analysis

High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is essential for accurately detecting the mass shift caused by the ¹⁸O isotope.[8]

-

Protocol:

-

Separate the extracted metabolites using liquid chromatography (LC) or gas chromatography (GC).

-

Analyze the eluent by mass spectrometry in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode for targeted quantification.

-

Determine the isotopic enrichment by comparing the peak intensities of the labeled (M+2) and unlabeled (M) ions.

-

Utilize tandem mass spectrometry (MS/MS) to confirm the identity of labeled metabolites and pinpoint the location of the ¹⁸O atom within the molecule.

-

Data Presentation

Quantitative data from D-Mannose-¹⁸O tracing studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following D-Mannose-¹⁸O Administration in Cell Culture

| Metabolite | Time Point (hours) | Isotopic Enrichment (%) (M+2 / (M + M+2)) |

| Mannose-6-Phosphate | 1 | 85.2 ± 3.1 |

| Fructose-6-Phosphate | 1 | 42.5 ± 2.5 |

| GDP-Mannose | 1 | 78.9 ± 4.0 |

| Lactate | 4 | 15.3 ± 1.8 |

| Ribose-5-Phosphate | 4 | 5.1 ± 0.9 |

| N-acetylglucosamine | 24 | 2.3 ± 0.5 |

Table 2: Hypothetical Relative Abundance of ¹⁸O-labeled Mannose in N-glycans of a Secreted Glycoprotein

| Glycan Structure | Relative Abundance of ¹⁸O-labeled Mannose (%) |

| Man9GlcNAc2 | 92.1 ± 5.5 |

| Man8GlcNAc2 | 88.4 ± 6.2 |

| Man5GlcNAc2 | 75.3 ± 4.8 |

| Complex/Hybrid | 45.7 ± 3.9 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of D-Mannose-¹⁸O.

Caption: D-Mannose-¹⁸O experimental workflow.

Conclusion

Exploratory studies utilizing D-Mannose-¹⁸O represent a frontier in metabolic research with the potential to yield significant discoveries. While direct precedents are limited, the established principles of stable isotope tracing, coupled with advanced synthetic and analytical techniques, provide a clear path forward for researchers. This technical guide offers a foundational framework for designing and implementing such studies, from the synthesis of the labeled tracer to the interpretation of metabolic flux data. By embracing this powerful tool, the scientific community can further unravel the complexities of mannose metabolism and its role in health and disease, ultimately paving the way for novel therapeutic interventions.

References

- 1. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Labeling monosaccharides with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry in Metabolomics - biocrates [biocrates.com]

- 6. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 18O-labelled alcohols from unlabelled alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. agilent.com [agilent.com]

D-Mannose-¹⁸O for Tracing Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of molecules through complex biochemical networks. D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in glycosylation and cellular metabolism. The use of D-Mannose labeled with the heavy isotope oxygen-18 (D-Mannose-¹⁸O) offers a powerful tool for elucidating its metabolic fate, particularly in the biosynthesis of glycoproteins and other glycoconjugates. This technical guide provides an in-depth overview of the application of D-Mannose-¹⁸O for tracing metabolic pathways, including detailed experimental protocols, data presentation strategies, and visualizations of the core biochemical pathways and experimental workflows. While direct studies utilizing D-Mannose-¹⁸O as a metabolic tracer are not extensively documented, this guide synthesizes established principles of isotope tracing and mannose metabolism to provide a robust framework for its application.

Introduction to D-Mannose Metabolism

D-Mannose plays a pivotal role in various biological processes, most notably as a precursor for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and glycosylphosphatidylinositol (GPI) anchors. Its metabolic journey begins with its transport into the cell, followed by phosphorylation by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). Man-6-P stands at a critical metabolic juncture, where it can be directed towards either catabolism or anabolic glycosylation pathways.

-

Catabolic Pathway: Phosphomannose isomerase (MPI) converts Man-6-P to fructose-6-phosphate (Fru-6-P), which then enters the glycolytic pathway.

-

Anabolic (Glycosylation) Pathway: Phosphomannomutase 2 (PMM2) converts Man-6-P to mannose-1-phosphate (Man-1-P). Man-1-P is subsequently activated to GDP-mannose (GDP-Man) by GDP-mannose pyrophosphorylase (GMPP). GDP-Man is a central donor substrate for the synthesis of N-glycans, O-glycans, and GPI anchors. Another crucial activated mannose donor, dolichol-phosphate-mannose (Dol-P-Man), is synthesized from GDP-Man and dolichol-phosphate by Dol-P-Man synthase (DPM).

The relative flux of mannose into these competing pathways is cell-type dependent and influenced by the ratio of MPI to PMM2 activity.

D-Mannose-¹⁸O as a Metabolic Tracer

The use of stable isotopes like ¹⁸O provides a safe and powerful method for tracing the metabolic fate of molecules. D-Mannose-¹⁸O, commercially available from specialized suppliers, can be introduced into cell culture or in vivo models to track the incorporation of the ¹⁸O-labeled mannose into various downstream metabolites and glycoconjugates. The resulting mass shifts are detectable by mass spectrometry, allowing for the quantification of metabolic flux.

Synthesis of D-Mannose-¹⁸O

While commercially available, understanding the synthesis of isotopically labeled sugars is valuable. A common strategy for introducing ¹⁸O into a sugar is through enzymatic or chemical reactions in the presence of H₂¹⁸O. For D-mannose, a potential synthetic route could involve the epimerization of D-glucose or the hydrolysis of a mannan polysaccharide in H₂¹⁸O under controlled enzymatic or acidic conditions. More precise, site-specific labeling can be achieved through multi-step chemical synthesis, though these methods are more complex.

Experimental Design and Protocols

Tracing metabolic pathways with D-Mannose-¹⁸O requires careful experimental design and execution. The following protocols are generalized and should be optimized for specific cell types or model organisms.

Cell Culture Labeling with D-Mannose-¹⁸O

This protocol describes the labeling of cultured mammalian cells to trace the incorporation of ¹⁸O from D-Mannose-¹⁸O into glycoproteins.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Glucose-free and mannose-free cell culture medium

-

D-Mannose-¹⁸O

-

Unlabeled D-Mannose

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Reagents for protein extraction and glycoprotein enrichment (e.g., lectin affinity chromatography)

-

PNGase F

-

H₂¹⁸O (for control experiments)

-

Mass spectrometer (e.g., Q-TOF, Orbitrap)

Protocol:

-

Cell Seeding: Plate cells in multi-well plates or flasks and grow to 70-80% confluency in complete culture medium.

-

Medium Exchange: Aspirate the complete medium, wash the cells twice with warm PBS.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free, mannose-free medium with dialyzed FBS, a physiological concentration of glucose (e.g., 5 mM), and the desired concentration of D-Mannose-¹⁸O (e.g., 50-100 µM). Prepare a control medium with unlabeled D-mannose.

-

Labeling: Add the labeling medium to the cells and incubate for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.

-

Cell Lysis and Protein Extraction: At each time point, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer. Quantify the total protein concentration.

-

Glycoprotein Enrichment (Optional): Enrich for glycoproteins from the cell lysate using methods like lectin affinity chromatography (e.g., Concanavalin A for high-mannose glycans).

-

Glycan Release: Release N-glycans from the enriched glycoproteins or total protein lysate by incubation with PNGase F. For a control to demonstrate enzymatic incorporation of ¹⁸O from H₂¹⁸O, a parallel experiment can be run with unlabeled mannose where the PNGase F digestion is performed in H₂¹⁸O.

-

Mass Spectrometry Analysis: Analyze the released glycans by LC-MS/MS. The mass shift of +2n Da (where n is the number of incorporated ¹⁸O atoms) will indicate the incorporation of ¹⁸O from D-Mannose-¹⁸O into the glycans.

Metabolite Extraction and Analysis

To trace the incorporation of ¹⁸O into intracellular mannose phosphates and nucleotide sugars.

Materials:

-

Labeled cells from the protocol above

-

Ice-cold 80% methanol

-

Centrifuge

-

Lyophilizer

-

LC-MS/MS system

Protocol:

-

Metabolite Quenching and Extraction: At each time point, rapidly aspirate the labeling medium and add ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.

-

Cell Scraping and Collection: Scrape the cells in the methanol and transfer the suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

-

Reconstitution and Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze for the presence of ¹⁸O-labeled Man-6-P, Man-1-P, and GDP-Man.

Data Presentation and Quantitative Analysis

Quantitative data from D-Mannose-¹⁸O tracing experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Hypothetical Quantitative Data for D-Mannose-¹⁸O Incorporation into N-Glycans

| Time (hours) | Unlabeled Mannose (M+0) Intensity | ¹⁸O-Labeled Mannose (M+2) Intensity | % ¹⁸O Incorporation |

| 0 | 1.00E+08 | 0 | 0.0% |

| 2 | 8.50E+07 | 1.50E+07 | 15.0% |

| 6 | 6.00E+07 | 4.00E+07 | 40.0% |

| 12 | 3.50E+07 | 6.50E+07 | 65.0% |

| 24 | 1.50E+07 | 8.50E+07 | 85.0% |

Table 2: Hypothetical Quantitative Data for ¹⁸O Incorporation into Mannose Metabolites

| Metabolite | Time (hours) | Unlabeled (M+0) Intensity | ¹⁸O-Labeled (M+2) Intensity | % ¹⁸O Incorporation |

| Man-6-P | 6 | 4.20E+06 | 5.80E+06 | 58.0% |

| Man-1-P | 6 | 3.10E+06 | 4.90E+06 | 61.3% |

| GDP-Man | 6 | 2.50E+06 | 4.50E+06 | 64.3% |

| Fru-6-P | 6 | 9.50E+07 | 5.00E+06 | 5.0% |

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in metabolic pathways and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Caption: Metabolic fate of D-Mannose-¹⁸O.

Caption: Experimental workflow for D-Mannose-¹⁸O tracing.

Applications in Research and Drug Development

The ability to trace the metabolic flux of D-mannose has significant implications for various research areas and for the development of therapeutics.

-

Congenital Disorders of Glycosylation (CDGs): D-Mannose supplementation is a treatment for MPI-CDG (CDG-Ib). Tracing with D-Mannose-¹⁸O could provide a more precise understanding of how exogenous mannose rescues glycosylation in these patients and help optimize dosing strategies.

-

Cancer Metabolism: Altered glycosylation is a hallmark of cancer. D-Mannose-¹⁸O can be used to investigate how cancer cells utilize mannose and how this contributes to malignancy, potentially identifying new therapeutic targets.

-

Immunology: The glycosylation of immune cells and antibodies is critical for their function. D-Mannose-¹⁸O tracing can elucidate how mannose metabolism supports immune responses and how it might be modulated in inflammatory and autoimmune diseases.

-

Drug Development: For biologic drugs that are glycoproteins (e.g., monoclonal antibodies), understanding and controlling glycosylation is crucial for efficacy and safety. D-Mannose-¹⁸O can be used in cell line engineering and bioprocess development to monitor and optimize the incorporation of mannose into these therapeutic proteins.

Conclusion

While the direct application of D-Mannose-¹⁸O as a metabolic tracer is an emerging area, the foundational principles of stable isotope labeling and the well-characterized pathways of mannose metabolism provide a clear roadmap for its use. This technical guide offers the necessary protocols, data management strategies, and conceptual framework for researchers, scientists, and drug development professionals to leverage D-Mannose-¹⁸O in their investigations. The insights gained from such studies will undoubtedly deepen our understanding of the multifaceted roles of mannose in health and disease.

Isotopic Enrichment of D-Mannose with ¹⁸O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary strategies for the isotopic enrichment of D-Mannose with Oxygen-18 (¹⁸O). The incorporation of stable isotopes like ¹⁸O into carbohydrates is a powerful tool in various scientific disciplines, enabling detailed investigation of metabolic pathways, elucidation of enzymatic mechanisms, and serving as internal standards for quantitative mass spectrometry. This document outlines the core chemical and enzymatic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to aid researchers in the synthesis and application of D-Mannose-¹⁸O.

Core Enrichment Strategies

The synthesis of D-Mannose-¹⁸O can be broadly approached through two main strategies: direct isotopic exchange with ¹⁸O-labeled water (H₂¹⁸O) and enzyme- or catalyst-mediated synthesis in the presence of an ¹⁸O source.

-

Direct Oxygen Exchange: This is a straightforward method that relies on the exchange of oxygen atoms between the carbonyl group of the open-chain form of D-Mannose and ¹⁸O-labeled water. In solution, monosaccharides exist in equilibrium between their cyclic hemiacetal forms and the open-chain aldehyde form. The aldehyde group can be hydrated, and this hydration is a reversible process. When conducted in H₂¹⁸O, this reversible hydration leads to the incorporation of ¹⁸O into the carbonyl group, which, upon ring closure, results in an ¹⁸O-labeled hydroxyl group at the anomeric carbon (C1).

-

Molybdate-Catalyzed Epimerization of D-Glucose in H₂¹⁸O: D-Mannose can be synthesized from the more abundant D-Glucose through epimerization at the C2 position. This reaction can be catalyzed by molybdate ions in an acidic aqueous solution.[1] By conducting this epimerization in ¹⁸O-labeled water, it is possible to incorporate ¹⁸O into the D-Mannose product. The mechanism involves the formation of a complex with the molybdate ion, and the exchange with the solvent can occur during this process.

Experimental Protocols

Protocol 1: Direct Oxygen Exchange for D-Mannose-¹⁸O Synthesis

This protocol is adapted from the general procedure for ¹⁶O/¹⁸O isotope exchange in carbohydrates.[2]

Materials:

-

D-Mannose

-

¹⁸O-labeled water (H₂¹⁸O, 95-98% enrichment)

-

Methanol

-

Sealed glass vial

Procedure:

-

Dissolve D-Mannose in H₂¹⁸O in a sealed glass vial. The concentration of D-Mannose can be adjusted based on the desired scale of the reaction.

-

Incubate the sealed vial at 95°C for 24 to 48 hours. The extended incubation time is to ensure sufficient isotopic exchange.[2]

-

After incubation, cool the solution to room temperature.

-

The ¹⁸O-labeled D-Mannose can be used directly in the aqueous solution for some applications.

-

For isolation, the water can be removed by lyophilization.

-

To improve stability for electrospray ionization (ESI) mass spectrometry analysis, the final sample can be diluted with methanol to a concentration of approximately 1 mg/mL.[2]

Protocol 2: Molybdate-Catalyzed Epimerization of D-Glucose to D-Mannose-¹⁸O

This protocol is inferred from the general principles of molybdate-catalyzed epimerization of glucose.[1]

Materials:

-

D-Glucose

-

Molybdenic acid (H₂MoO₄) or Ammonium Molybdate

-

¹⁸O-labeled water (H₂¹⁸O, 95-98% enrichment)

-

Cation exchange resin (for catalyst removal)

-

Ethanol (for crystallization)

Procedure:

-

Dissolve D-Glucose and a catalytic amount of molybdenic acid in H₂¹⁸O in a reaction vessel. A typical reaction might use a 20% w/v solution of D-glucose.[1]

-

Heat the reaction mixture to 90-95°C for approximately 8 hours to allow for epimerization to reach equilibrium.[1] The equilibrium mixture typically consists of about 75% D-Glucose and 25% D-Mannose.[1]

-

Cool the reaction mixture and remove the molybdate catalyst using a cation exchange resin.

-

Evaporate the ¹⁸O-labeled water in vacuo.

-

The resulting syrup contains a mixture of ¹⁸O-labeled D-Glucose and D-Mannose.

-

D-Mannose can be separated from D-Glucose by fractional crystallization from ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of D-Mannose and related isotopically labeled sugars. It is important to note that specific yields for D-Mannose-¹⁸O synthesis are not widely reported in the literature, and the data presented here are based on the synthesis of D-Mannose and the general efficiency of ¹⁸O-labeling techniques.

| Parameter | Direct Oxygen Exchange | Molybdate-Catalyzed Epimerization | Reference |

| Starting Material | D-Mannose | D-Glucose | [1][2] |

| ¹⁸O Source | H₂¹⁸O | H₂¹⁸O | [1][2] |

| Typical Reaction Temperature | 95°C | 90-95°C | [1][2] |

| Typical Reaction Time | 24-48 hours | ~8 hours | [1][2] |

| Expected Isotopic Enrichment | Dependent on H₂¹⁸O purity | Dependent on H₂¹⁸O purity and exchange rate | [2] |

| Product Ratio (Glucose:Mannose) | Not Applicable | ~75:25 | [1] |

| Reported Yield of D-Mannose | Not Applicable | Up to 40% after separation | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis and analysis of D-Mannose-¹⁸O, the following diagrams are provided in Graphviz DOT language.

References

Preliminary Investigation of D-Mannose-¹⁸O in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of D-Mannose-¹⁸O in a cell culture context. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to utilize this stable isotope-labeled monosaccharide for studying glycoprotein dynamics, mannose metabolism, and associated signaling pathways. This guide covers detailed experimental protocols, data presentation strategies, and visual representations of key biological and experimental processes.

Introduction

D-Mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation, a post-translational modification vital for a myriad of cellular processes, including protein folding, cell signaling, and immune responses. The use of stable isotope-labeled analogs of mannose, such as D-Mannose-¹⁸O, offers a powerful tool for tracing the metabolic fate of mannose and quantifying the dynamics of glycoproteins in living cells. By incorporating the heavy isotope ¹⁸O, researchers can differentiate newly synthesized glycans from the pre-existing pool, enabling precise measurement of glycoprotein turnover and flux through glycosylation pathways using mass spectrometry.

This guide will delve into the core methodologies for employing D-Mannose-¹⁸O in cell culture, from initial cell labeling to final data analysis, with a focus on providing actionable protocols and clear data visualization.

Data Presentation

Quantitative data is paramount in metabolic labeling experiments. The following tables present illustrative data from studies using stable isotope-labeled mannose to investigate glycoprotein dynamics. While specific quantitative data for D-Mannose-¹⁸O is not extensively available in publicly accessible literature, the principles of quantification are analogous. The data presented here is representative of the types of results that can be obtained and is adapted from studies utilizing other mannose isotopes.

Table 1: Illustrative Glycoprotein Turnover Rates in Response to a Stimulus

| Glycoprotein | Treatment Group | Half-life (hours) | Fold Change vs. Control |

| Integrin alpha-5 | Control | 24.5 | - |

| Stimulus A | 18.2 | 0.74 | |

| EGFR | Control | 10.8 | - |

| Stimulus A | 12.1 | 1.12 | |

| Cadherin-1 | Control | 36.1 | - |

| Stimulus A | 25.8 | 0.71 |

This table provides a hypothetical representation of how D-Mannose-¹⁸O labeling can be used to determine the turnover rates (half-lives) of specific glycoproteins under different cellular conditions. A decrease in half-life suggests faster turnover.

Table 2: Relative Abundance of Glycan Structures on a Specific Glycoprotein

| Glycan Structure | Control (%) | Treatment (%) |

| High Mannose (Man9GlcNAc2) | 45 | 30 |

| High Mannose (Man8GlcNAc2) | 25 | 35 |

| Complex (Bi-antennary) | 20 | 25 |

| Complex (Tri-antennary) | 10 | 10 |

This table illustrates how D-Mannose-¹⁸O labeling, coupled with mass spectrometry, can quantify changes in the relative abundance of different glycan structures on a target glycoprotein following a specific treatment.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a preliminary investigation using D-Mannose-¹⁸O in cell culture.

Metabolic Labeling of Cells with D-Mannose-¹⁸O

Objective: To incorporate D-Mannose-¹⁸O into the cellular glycoprotein pool.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

D-Mannose-¹⁸O (custom synthesis may be required)

-

Glucose-free and mannose-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency in complete culture medium.

-

Starvation (Optional but Recommended): To enhance the uptake of the labeled mannose, gently wash the cells twice with pre-warmed PBS. Then, incubate the cells in glucose-free and mannose-free medium supplemented with dialyzed FBS for 1-2 hours.

-

Labeling: Prepare the labeling medium by supplementing the glucose-free and mannose-free medium with D-Mannose-¹⁸O at a final concentration of 50-100 µM (this may need optimization depending on the cell line and experimental goals). A physiological concentration of glucose (e.g., 5 mM) can also be added back to the medium.

-

Incubation: Remove the starvation medium and add the D-Mannose-¹⁸O labeling medium to the cells. Incubate for the desired period (e.g., 4, 8, 12, 24 hours) in a standard cell culture incubator (37°C, 5% CO₂). The incubation time will depend on the turnover rate of the glycoproteins of interest.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

-

Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications.

Enrichment of Mannose-Containing Glycoproteins

Objective: To isolate glycoproteins containing mannose from the total cell lysate for more targeted analysis.

Materials:

-

Cell lysate containing ¹⁸O-labeled glycoproteins

-

Concanavalin A (ConA) agarose beads (or other mannose-binding lectin)

-

Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)

-

Elution Buffer (e.g., 0.5 M methyl-α-D-mannopyranoside in Binding/Wash Buffer)

-

Spin columns

Procedure:

-

Lectin Bead Preparation: Wash the ConA agarose beads with Binding/Wash Buffer according to the manufacturer's instructions.

-

Binding: Incubate the cell lysate with the prepared ConA beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation to release the bound glycoproteins.

-

Collection: Collect the eluted glycoproteins by centrifugation. The enriched glycoprotein fraction is now ready for mass spectrometry sample preparation.

Sample Preparation for Mass Spectrometry

Objective: To digest the enriched glycoproteins into peptides for mass spectrometry analysis.

Materials:

-

Enriched glycoprotein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Reduction and Alkylation: Reduce the disulfide bonds in the glycoprotein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the peptide solution with formic acid. Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's protocol.

-

Lyophilization: Lyophilize the purified peptides to dryness. The sample is now ready for mass spectrometry analysis.

Mandatory Visualizations

Signaling Pathway Diagram

D-mannose metabolism has been shown to influence key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activity can be modulated by the metabolic state of the cell, including glycosylation processes.

Caption: D-Mannose metabolism can modulate the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for the preliminary investigation of D-Mannose-¹⁸O in cell culture.

Caption: Workflow for D-Mannose-¹⁸O labeling and glycoproteomic analysis.

Conclusion

The use of D-Mannose-¹⁸O as a metabolic label in cell culture presents a powerful strategy for dissecting the complexities of glycoprotein synthesis, turnover, and the metabolic pathways that govern these processes. This technical guide provides a foundational framework for researchers to design and execute preliminary investigations in this area. While the availability of specific quantitative data for D-Mannose-¹⁸O is currently limited, the methodologies outlined here, adapted from established stable isotope labeling techniques, offer a robust starting point. By combining metabolic labeling with enrichment strategies and advanced mass spectrometry, scientists can gain valuable insights into the dynamic nature of the glycoproteome and its role in health and disease, ultimately paving the way for novel therapeutic interventions and biomarker discovery.

Methodological & Application

Application Notes and Protocols for D-Mannose-¹⁸O in NMR Spectroscopy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Mannose labeled with the stable isotope ¹⁸O in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique offers unique insights into metabolic pathways, enzyme kinetics, and molecular interactions relevant to drug development and glycobiology.

Introduction to D-Mannose-¹⁸O in NMR Spectroscopy

D-Mannose, a C-2 epimer of glucose, plays a crucial role in glycoprotein synthesis and various metabolic pathways.[1] Isotopic labeling of D-Mannose with ¹⁸O, a stable, NMR-inactive isotope, provides a subtle yet detectable perturbation of the local electronic environment. This perturbation manifests as small changes, or "isotope shifts," in the NMR chemical shifts of nearby NMR-active nuclei, most notably ¹³C.[2][3] This phenomenon allows researchers to trace the metabolic fate of the ¹⁸O label, probe enzymatic mechanisms, and gain structural and dynamic information about mannose-containing molecules.

The primary application of D-Mannose-¹⁸O in NMR spectroscopy lies in its ability to act as a tracer without introducing significant changes to the molecule's chemical properties, unlike bulkier isotopic labels. The small mass difference between ¹⁶O and ¹⁸O ensures that the labeled molecule behaves almost identically to its unlabeled counterpart in biological systems.

Synthesis of D-Mannose-¹⁸O

The targeted introduction of an ¹⁸O label into D-Mannose can be achieved through chemical or enzymatic methods. The choice of method depends on the desired position of the label.

Chemical Synthesis

A general and versatile method for introducing an ¹⁸O label at a specific hydroxyl group of a sugar is through a Mitsunobu reaction followed by hydrolysis.[4] This approach allows for the stereospecific inversion of the alcohol's configuration, which must be considered in the synthetic design.

Protocol: Synthesis of a Position-Specific ¹⁸O-Labeled D-Mannose Derivative (General Approach)

This protocol outlines a general strategy that can be adapted for specific hydroxyl groups of D-mannose through the use of appropriate protecting groups.

Materials:

-

Partially protected D-mannose derivative with one free hydroxyl group

-

¹⁸O-labeled water (H₂¹⁸O)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Esterification (Mitsunobu Reaction): a. Dissolve the protected D-mannose derivative and PPh₃ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Slowly add DIAD or DEAD to the solution. d. Add a carboxylic acid (e.g., benzoic acid) to the reaction mixture. To incorporate the ¹⁸O label at this stage, an ¹⁸O-labeled carboxylic acid would be required. Alternatively, and more commonly for hydroxyl labeling, the ester is hydrolyzed in the next step with H₂¹⁸O. e. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). f. Quench the reaction and purify the resulting ester by silica gel chromatography.

-

Hydrolysis with H₂¹⁸O: a. Dissolve the purified ester in a mixture of MeOH and H₂¹⁸O. b. Add a base (e.g., NaOH or K₂CO₃) to catalyze the hydrolysis. c. Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC). d. Neutralize the reaction mixture and remove the solvent under reduced pressure. e. Purify the ¹⁸O-labeled protected mannose derivative by silica gel chromatography.

-

Deprotection: a. Subject the ¹⁸O-labeled protected mannose derivative to standard deprotection conditions to remove the protecting groups, yielding the desired D-Mannose-¹⁸O.

dot

Caption: General workflow for the chemical synthesis of position-specific ¹⁸O-labeled D-Mannose.

Enzymatic Synthesis

Enzymatic methods offer high specificity for labeling particular positions. For example, enzymes like mannose isomerase or epimerases can be used in the presence of H₂¹⁸O to incorporate the label at specific positions during the enzymatic reaction.[5]

Protocol: Enzymatic Synthesis of D-Mannose-¹⁸O (Conceptual)

This protocol describes a conceptual approach using a suitable enzyme. The specific enzyme and conditions will depend on the desired labeling position.

Materials:

-

D-Fructose or D-Glucose (as a precursor)

-

Appropriate enzyme (e.g., Mannose-6-phosphate isomerase in the presence of a phosphatase, or a suitable epimerase)

-

¹⁸O-labeled water (H₂¹⁸O)

-

Buffer solution appropriate for the enzyme

-

Enzyme cofactors (if required)

-

Centrifugal filters for enzyme removal

-

HPLC system for purification

Procedure:

-

Reaction Setup: a. Dissolve the precursor sugar in H₂¹⁸O-based buffer. b. Add any necessary cofactors. c. Initiate the reaction by adding the enzyme.

-

Incubation: a. Incubate the reaction mixture at the optimal temperature and pH for the enzyme. b. Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or NMR.

-

Workup and Purification: a. Stop the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant). b. Remove the denatured enzyme by centrifugation or using a centrifugal filter. c. Purify the resulting D-Mannose-¹⁸O from the reaction mixture using an appropriate method, such as preparative HPLC.

NMR Spectroscopy of D-Mannose-¹⁸O

The primary NMR method for observing the effect of ¹⁸O labeling is ¹³C NMR spectroscopy. The ¹⁸O isotope induces a small upfield shift (typically 0.01-0.05 ppm) on the directly attached carbon atom (one-bond isotope shift, ¹Δ¹³C(¹⁸O)) and smaller shifts on carbons two or three bonds away.[2]

Protocol: ¹³C NMR Analysis of D-Mannose-¹⁸O

Sample Preparation:

-

Dissolve the D-Mannose-¹⁸O sample in a suitable solvent, typically D₂O, to a concentration of 10-50 mM.

-

Add a small amount of an internal standard for chemical shift referencing, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid).

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥ 500 MHz) for better resolution.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key parameters to optimize for quantitative analysis:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest to ensure full relaxation and accurate integration.

-

Pulse Width: Use a calibrated 90° pulse.

-

Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting the small isotope shifts.

-

Inverse-gated decoupling: Use this technique to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Data Processing and Analysis:

-

Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

-

Carefully phase the spectrum.

-

Reference the spectrum to the internal standard.

-

Identify the signals corresponding to the ¹⁶O and ¹⁸O isotopologues. The ¹⁸O-labeled species will appear as a smaller peak slightly upfield of the main ¹⁶O peak.

-

Integrate the peaks corresponding to the ¹⁶O and ¹⁸O species to determine the percentage of ¹⁸O incorporation.

| Carbon Position | One-bond ¹⁸O Isotope Shift (¹Δ¹³C(¹⁸O)) (ppm, estimated) |

| C1 (anomeric) | ~0.02 - 0.05 |

| C2-C6 (hydroxyl) | ~0.01 - 0.04 |

| Note: These are estimated values based on data for other carbohydrates. The exact values need to be determined experimentally. |

Applications in Metabolic Flux Analysis

D-Mannose-¹⁸O can be used as a tracer to follow the metabolic fate of mannose in cellular systems. By analyzing the incorporation of ¹⁸O into downstream metabolites, researchers can elucidate pathway activities and fluxes.

Protocol: Tracing Mannose Metabolism using D-Mannose-¹⁸O and NMR

-

Cell Culture and Labeling: a. Culture cells in a medium containing D-Mannose-¹⁸O for a specific period. b. As a control, culture a parallel set of cells with unlabeled D-Mannose.

-

Metabolite Extraction: a. Harvest the cells and quench their metabolism rapidly (e.g., using cold methanol). b. Extract the metabolites using a suitable protocol (e.g., methanol-chloroform-water extraction). c. Lyophilize the polar metabolite extracts.

-

NMR Analysis: a. Reconstitute the dried extracts in D₂O-based NMR buffer. b. Acquire high-resolution ¹³C NMR spectra as described in the previous section. c. Acquire 2D NMR spectra, such as ¹H-¹³C HSQC, to aid in the assignment of signals from complex mixtures.

-

Data Analysis: a. Identify the ¹³C signals of downstream metabolites of mannose (e.g., fructose-6-phosphate, glucose-6-phosphate, lactate). b. Look for the characteristic upfield ¹⁸O-isotope shifts in the ¹³C signals of these metabolites. c. Quantify the ¹⁸O enrichment in each metabolite by integrating the ¹⁶O and ¹⁸O isotopologue peaks. d. Use the enrichment data to model metabolic fluxes through the relevant pathways.

dot

Caption: Workflow for metabolic flux analysis using D-Mannose-¹⁸O and NMR.

Applications in Drug Development

Studying Enzyme Kinetics and Mechanisms

D-Mannose-¹⁸O is an excellent tool for studying the kinetics and mechanisms of mannose-utilizing enzymes (e.g., kinases, isomerases, mutases). The ¹⁸O label can be used to follow the course of a reaction and to identify the position of bond cleavage.

Protocol: Monitoring Enzyme Kinetics with D-Mannose-¹⁸O by NMR

-

Reaction Setup: a. Prepare a reaction mixture containing the enzyme, D-Mannose-¹⁸O, and other necessary substrates and cofactors in an NMR tube with a suitable buffer. b. Place the NMR tube in the spectrometer pre-equilibrated at the desired reaction temperature.

-

Real-time NMR Monitoring: a. Acquire a series of ¹³C NMR spectra over time. b. Monitor the decrease in the intensity of the ¹⁸O-labeled substrate peak and the corresponding increase in the product peak(s). The appearance of an ¹⁸O isotope shift in the product will confirm the transfer of the label.

-

Kinetic Analysis: a. Integrate the relevant peaks in each spectrum to obtain the concentrations of substrate and product over time. b. Fit the concentration-time data to appropriate kinetic models (e.g., Michaelis-Menten) to determine kinetic parameters such as k_cat and K_m.

Investigating Drug-Target Interactions

If a drug candidate is designed to interact with a mannose-binding protein, D-Mannose-¹⁸O can be used in competition binding assays monitored by NMR. Changes in the NMR spectrum of the labeled mannose upon addition of the protein and the drug can provide information about binding events.

Conclusion

The use of D-Mannose-¹⁸O in NMR spectroscopy provides a nuanced and powerful approach to study a variety of biological processes. The subtle isotope effects, detectable by high-resolution NMR, allow for non-invasive tracing of metabolic pathways and detailed investigation of enzymatic reactions. While the synthesis of position-specifically labeled D-Mannose-¹⁸O requires careful planning, the wealth of information that can be obtained makes it a valuable tool for researchers in the fields of metabolomics, glycobiology, and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Quantitative and mechanistic studies using the oxygen-18 isotope shift" by Tony L Mega [docs.lib.purdue.edu]

- 4. [PDF] Synthesis of 18O-labelled alcohols from unlabelled alcohols. | Semantic Scholar [semanticscholar.org]

- 5. creative-biostructure.com [creative-biostructure.com]

Application Notes and Protocols: D-Mannose-¹⁸O in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stable isotope labeling with oxygen-18 (¹⁸O), particularly in the context of mannose-containing glycans, for quantitative and dynamic studies in glycobiology. While direct metabolic labeling with synthesized D-Mannose-¹⁸O is not a widely documented technique, the enzymatic incorporation of ¹⁸O from H₂¹⁸O during glycan analysis serves as a powerful and more common alternative for achieving similar research goals. This document details the principles, protocols, and applications of ¹⁸O-labeling for the analysis of N-glycans, many of which are rich in mannose.

Introduction to ¹⁸O Labeling in Glycobiology

Stable isotope labeling is a cornerstone of quantitative proteomics and glycomics. Oxygen-18 labeling offers a simple and robust method for introducing a mass tag into glycans or glycopeptides for analysis by mass spectrometry (MS). The most prevalent method involves the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F) in the presence of ¹⁸O-labeled water (H₂¹⁸O)[1][2].

During the PNGase F-catalyzed cleavage of the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue, the asparagine is deamidated to aspartic acid. When this reaction is performed in H₂¹⁸O, an ¹⁸O atom from the water is incorporated into the newly formed carboxyl group of the aspartic acid residue. This results in a 2 Dalton (Da) mass shift for singly-glycosylated peptides compared to their counterparts processed in normal water (H₂¹⁶O)[1][3]. This mass difference allows for the relative quantification of glycosylation site occupancy.

Alternatively, when analyzing released glycans, the ¹⁸O atom is incorporated into the reducing terminus of the liberated glycan, providing a 2 Da mass difference for the entire glycan structure[1]. This enables the relative quantification of different glycan structures between samples.

Key Applications:

-

Relative Quantification of N-glycans: Comparing the abundance of specific glycan structures between different biological samples (e.g., healthy vs. diseased tissue)[1][2].

-

Determination of Glycosylation Site Occupancy: Quantifying the proportion of a specific protein that is glycosylated at a particular site[4][5].

-

Studying Glycosylation Dynamics: Monitoring changes in glycosylation patterns in response to stimuli or over time.

-

Biomarker Discovery: Identifying changes in glycosylation associated with disease states, such as cancer[4][5].

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies employing ¹⁸O-labeling for glycan analysis.

Table 1: Linearity and Reproducibility of ¹⁸O-Labeling for N-Glycan Quantitation

| Theoretical Ratio (¹⁸O/¹⁶O) | Experimental Ratio (Mean ± SD) | Average Error (%) |

| 1:10 | 1:9.85 ± 0.15 | 1.5 |

| 1:5 | 1:4.92 ± 0.11 | 1.6 |

| 1:2 | 1:1.96 ± 0.08 | 2.0 |

| 1:1 | 1:1.03 ± 0.05 | 3.0 |

| 2:1 | 2.05:1 ± 0.09 | 2.5 |

| 5:1 | 5.12:1 ± 0.21 | 2.4 |

| 10:1 | 10.18:1 ± 0.45 | 1.8 |

Data adapted from studies demonstrating the quantitative performance of the ¹⁸O-labeling method for N-glycans over a dynamic range of two orders of magnitude[1][2]. The method shows high accuracy and reproducibility.

Table 2: Quantification of N-Glycosylation Site Occupancy Changes in a Cancer Model

| Glycopeptide | Protein | N-glycosylation Site | Fold Change in Glycosylation (Cancer/Healthy) | Fold Change in Protein Level (Cancer/Healthy) | Change in Site Occupancy |

| Peptide A | Alpha-1-acid glycoprotein | Asn-45 | 2.5 | 2.3 | No significant change |

| Peptide B | Haptoglobin | Asn-207 | 3.8 | 1.5 | Significant increase |

| Peptide C | Transferrin | Asn-432 | 1.2 | 1.1 | No significant change |

| Peptide D | Ceruloplasmin | Asn-743 | 0.5 | 1.0 | Significant decrease |

This table illustrates the application of Tandem ¹⁸O Stable Isotope Labeling (TOSIL) to differentiate between changes in protein expression and alterations in glycosylation site occupancy[4][5].

Experimental Protocols

Protocol 1: Relative Quantification of Released N-Glycans using ¹⁸O-Labeling

This protocol describes the enzymatic release of N-glycans from a glycoprotein sample in H₂¹⁸O for relative quantification by mass spectrometry.

Materials:

-

Glycoprotein sample (e.g., purified protein, cell lysate, or serum)

-

H₂¹⁸O (95-98% isotopic purity)

-

H₂¹⁶O (Milli-Q or equivalent)

-

PNGase F (Peptide-N-Glycosidase F)

-

Denaturation buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1% SDS and 50 mM DTT)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

C18 solid-phase extraction (SPE) cartridges

-

SpeedVac concentrator

Methodology:

-

Sample Preparation:

-

Aliquot equal amounts of the two samples to be compared (e.g., "Control" and "Treated") into separate microcentrifuge tubes.

-

Lyophilize the samples to dryness in a SpeedVac concentrator.

-

-

Denaturation:

-

Resuspend each sample pellet in 20 µL of denaturation buffer.

-

Heat the samples at 95°C for 5 minutes to denature the proteins.

-

Allow the samples to cool to room temperature.

-

-

¹⁸O-Labeling and Deglycosylation:

-

To the "Control" sample, add 80 µL of reaction buffer prepared with H₂¹⁶O.

-

To the "Treated" sample, add 80 µL of reaction buffer prepared with H₂¹⁸O.

-

Add 2 µL of PNGase F (appropriately diluted in either H₂¹⁶O or H₂¹⁸O) to the respective tubes.

-

Incubate both samples at 37°C for 12-18 hours to ensure complete deglycosylation.

-

-

Sample Cleanup:

-

After incubation, combine the "Control" (¹⁶O-labeled) and "Treated" (¹⁸O-labeled) samples.

-

Separate the released glycans from the deglycosylated peptides using a C18 SPE cartridge. The peptides will bind to the C18 resin, while the more hydrophilic glycans will be in the flow-through.

-

Collect the flow-through containing the mixed glycan population.

-

-

Permethylation (Optional but Recommended):

-

Lyophilize the collected glycans.

-

Perform permethylation on the dried glycan mixture to improve ionization efficiency and stability for MS analysis.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the permethylated glycans in an appropriate solvent for MS analysis (e.g., 50% methanol with 0.1% formic acid).

-

Analyze the sample using MALDI-TOF MS or LC-ESI-MS.

-

Acquire mass spectra in positive ion mode.

-

-

Data Analysis:

-

Identify pairs of peaks separated by 2 Da, corresponding to the ¹⁶O- and ¹⁸O-labeled versions of the same glycan.

-

Calculate the intensity ratio of the ¹⁸O-labeled peak to the ¹⁶O-labeled peak for each glycan to determine the relative abundance between the "Treated" and "Control" samples.

-

Protocol 2: Analysis of N-Glycosylation Site Occupancy using TOSIL

This protocol utilizes a tandem ¹⁸O-labeling approach to quantify both protein level changes and glycosylation site occupancy.

Materials:

-

Protein samples for comparison

-

H₂¹⁸O (95-98% isotopic purity)

-

Trypsin (sequencing grade)

-

PNGase F

-

Standard proteomics sample preparation reagents (denaturants, reducing agents, alkylating agents)

-

LC-MS/MS system

Methodology:

-

Protein Digestion and Labeling:

-

Take equal amounts of the two protein samples ("Control" and "Treated").

-

Denature, reduce, and alkylate the proteins using a standard proteomics workflow.

-

Digest the "Control" sample with trypsin in a buffer prepared with H₂¹⁶O.

-

Digest the "Treated" sample with trypsin in a buffer prepared with H₂¹⁸O. This incorporates two ¹⁸O atoms at the C-terminus of each newly formed peptide, resulting in a 4 Da mass shift.

-

-

Deglycosylation and Site-Specific Labeling:

-

After tryptic digestion, add PNGase F to each sample. The PNGase F should be in the same type of water as the digestion (H₂¹⁶O for "Control", H₂¹⁸O for "Treated").

-

Incubation with PNGase F will release the N-glycans and deamidate the asparagine residue to aspartic acid. In the "Treated" sample, this incorporates a third ¹⁸O atom at the glycosylation site.

-

-

Sample Mixing and Analysis:

-

Combine the "Control" and "Treated" peptide mixtures in a 1:1 ratio.

-

Analyze the combined peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Non-glycosylated peptides: These will appear as pairs of peaks with a 4 Da mass difference. The intensity ratio of these pairs reflects the relative abundance of the source protein.

-

Formerly glycosylated peptides: These will appear as pairs of peaks with a 6 Da mass difference (4 Da from tryptic digestion + 2 Da from PNGase F). The intensity ratio of these pairs reflects the relative abundance of the glycopeptide.

-

Calculate Site Occupancy: By comparing the glycopeptide ratio (6 Da shift) to the corresponding non-glycopeptide ratio (4 Da shift) from the same protein, the change in glycosylation site occupancy can be determined.

-

Visualization of Pathways and Workflows

Signaling Pathway: Hexosamine Biosynthesis and N-Glycosylation

The following diagram illustrates the central role of mannose in the hexosamine biosynthesis pathway, leading to the formation of nucleotide sugars that are precursors for N-glycosylation. ¹⁸O-labeling techniques can quantify the output of this pathway by measuring the resulting glycans on mature glycoproteins.

Experimental Workflow: ¹⁸O-Labeling for Quantitative Glycomics

This diagram outlines the key steps in a typical ¹⁸O-labeling experiment for the relative quantification of N-glycans.

References

- 1. A Novel Method for Relative Quantitation of N-Glycans by Isotopic Labeling Using 18O-Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PNGase F-mediated incorporation of 18O into glycans for relative glycan quantitation - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tandem 18O stable isotope labeling for quantification of N-glycoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying Glycosylation Flux with D-Mannose-¹⁸O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. The dynamic nature of glycosylation, often referred to as glycosylation flux, is intricately linked to the metabolic state of the cell and can be altered in various physiological and pathological conditions, including cancer, metabolic disorders, and viral infections. Quantifying this flux provides invaluable insights into cellular metabolism and disease pathogenesis, offering potential avenues for therapeutic intervention and biomarker discovery.

This document provides detailed application notes and protocols for quantifying glycosylation flux using stable isotope labeling with D-Mannose-¹⁸O. By metabolically incorporating ¹⁸O-labeled mannose into the cellular glycosylation machinery, researchers can trace the flow of this monosaccharide through various glycosylation pathways and quantify the rate of glycan biosynthesis and turnover. This powerful technique, coupled with mass spectrometry, enables the precise measurement of changes in glycosylation dynamics in response to various stimuli or disease states.

Core Principles

The methodology is founded on the principle of metabolic labeling. Cells are cultured in a medium where standard D-Mannose is replaced with D-Mannose-¹⁸O. This labeled mannose is then utilized by the cell's metabolic pathways, primarily the N-linked glycosylation pathway, leading to the incorporation of the ¹⁸O isotope into newly synthesized glycans. The extent of ¹⁸O incorporation into specific glycan structures is then quantified using mass spectrometry, providing a direct measure of the glycosylation flux.

Key Applications:

-

Drug Discovery and Development: Assess the impact of drug candidates on glycosylation pathways.

-

Biomarker Discovery: Identify changes in glycosylation flux associated with disease states.

-

Cell Line Engineering: Characterize and optimize glycosylation in biopharmaceutical production cell lines.

-

Fundamental Research: Investigate the regulation of glycosylation in response to metabolic changes and cellular signaling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with D-Mannose-¹⁸O

This protocol describes the metabolic labeling of adherent mammalian cells with D-Mannose-¹⁸O.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

D-Mannose-free cell culture medium

-

D-Mannose-¹⁸O (custom synthesis or commercially available)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell scrapers

-

15 mL and 50 mL conical tubes

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture the cells of interest in their standard complete culture medium in a humidified incubator until they reach 70-80% confluency.

-

Preparation of Labeling Medium: Prepare the D-Mannose-¹⁸O labeling medium by supplementing D-Mannose-free medium with D-Mannose-¹⁸O to the desired final concentration (typically in the range of 50-200 µM, to be optimized for the specific cell line and experimental goals). Also, add FBS and Penicillin-Streptomycin to their usual final concentrations. Prepare a control medium using unlabeled D-Mannose at the same concentration.

-

Medium Exchange: Aspirate the standard culture medium from the cells. Wash the cells twice with sterile PBS to remove any residual unlabeled mannose.

-

Metabolic Labeling: Add the pre-warmed D-Mannose-¹⁸O labeling medium to the cells. For the control group, add the pre-warmed control medium.

-

Incubation: Return the cells to the humidified incubator and culture for a specific period (e.g., 6, 12, 24, 48 hours). The optimal labeling time should be determined empirically to achieve sufficient incorporation of the ¹⁸O label without causing cellular stress.

-

Cell Harvesting: After the labeling period, aspirate the labeling medium. Wash the cells three times with ice-cold PBS.

-

Lysis: Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Storage: Store the cell lysates at -80°C until further processing for glycoproteomic analysis.

Protocol 2: Glycoprotein Enrichment, Digestion, and Glycan Release

This protocol outlines the steps for enriching glycoproteins from the cell lysate, followed by proteolytic digestion and the release of N-linked glycans.

Materials:

-

Cell lysate from Protocol 1

-

Lectin affinity chromatography columns (e.g., Concanavalin A, Wheat Germ Agglutinin) or hydrazide chemistry-based enrichment kits

-

Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

-

Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)

-

Trypsin, sequencing grade

-

PNGase F

-

C18 solid-phase extraction (SPE) cartridges

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Acetonitrile (ACN)

-

Formic acid (FA)

Procedure:

-

Glycoprotein Enrichment: Enrich glycoproteins from the cell lysate using a suitable method. Lectin affinity chromatography is a common approach for enriching glycoproteins with mannose-containing glycans.

-

Denaturation, Reduction, and Alkylation: Denature the enriched glycoproteins in denaturation buffer. Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour. Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

-

Proteolytic Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

N-Glycan Release: To the resulting peptide mixture, add PNGase F and incubate at 37°C for 2-4 hours to release the N-linked glycans.

-

Separation of Glycans and Peptides: Separate the released glycans from the peptides using C18 SPE. The hydrophilic glycans will be in the flow-through, while the peptides will be retained on the column.

-

Glycan Cleanup: Further purify the released glycans using graphitized carbon SPE cartridges to remove salts and other impurities.

-

Lyophilization: Lyophilize the purified glycans and store them at -20°C until mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

This protocol provides a general workflow for the analysis of ¹⁸O-labeled glycans by mass spectrometry.

Materials:

-

Lyophilized glycan sample

-

Mass spectrometer (e.g., MALDI-TOF/TOF, ESI-QTOF, or Orbitrap)

-

Appropriate matrix for MALDI (e.g., 2,5-dihydroxybenzoic acid - DHB) or solvent for ESI (e.g., 50% ACN, 0.1% FA)

-

Glycan analysis software

Procedure:

-

Sample Preparation for MS: Reconstitute the lyophilized glycans in the appropriate solvent for the mass spectrometer to be used.

-

Mass Spectrometry Analysis: Acquire mass spectra of the glycan samples in positive ion mode. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ions of interest.

-

Data Analysis:

-

Identify the glycan compositions based on their mass-to-charge (m/z) ratios.

-

For each identified glycan, observe the isotopic distribution. The incorporation of ¹⁸O from D-Mannose-¹⁸O will result in a mass shift of +2 Da for each mannose residue in the glycan (as ¹⁸O replaces ¹⁶O).

-

Calculate the percentage of ¹⁸O incorporation for each glycan species by comparing the intensities of the monoisotopic peak (all ¹⁶O) and the peaks corresponding to the incorporation of one or more ¹⁸O atoms.

-

The glycosylation flux can be expressed as the rate of incorporation of ¹⁸O-mannose into a specific glycan or the total glycan pool over time.

-

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative Data on ¹⁸O Incorporation into High-Mannose N-Glycans

| N-Glycan Composition | Treatment Group | Labeling Time (hours) | % ¹⁸O Incorporation (Mean ± SD) |

| Man5GlcNAc2 | Control | 24 | 1.5 ± 0.3 |

| Man5GlcNAc2 | Drug A | 24 | 15.2 ± 1.8 |

| Man5GlcNAc2 | Drug B | 24 | 3.2 ± 0.5 |

| Man6GlcNAc2 | Control | 24 | 1.2 ± 0.2 |

| Man6GlcNAc2 | Drug A | 24 | 12.8 ± 1.5 |

| Man6GlcNAc2 | Drug B | 24 | 2.9 ± 0.4 |

| Man7GlcNAc2 | Control | 24 | 1.0 ± 0.2 |

| Man7GlcNAc2 | Drug A | 24 | 10.5 ± 1.1 |

| Man7GlcNAc2 | Drug B | 24 | 2.5 ± 0.3 |

Table 2: Illustrative Glycosylation Flux Rates for Man5GlcNAc2

| Treatment Group | Flux Rate (pmol ¹⁸O-Man / mg protein / hour) |

| Control | 0.8 |

| Drug A | 8.1 |

| Drug B | 1.7 |

Visualization of Pathways and Workflows

Mannose Metabolism and N-Glycosylation Pathway

Caption: Metabolic pathway of D-Mannose-¹⁸O incorporation into N-linked glycoproteins.

Experimental Workflow for Quantifying Glycosylation Flux

Caption: Experimental workflow for quantifying glycosylation flux with D-Mannose-¹⁸O.

A Representative Signaling Pathway Influenced by Glycosylation

Caption: The PI3K/Akt/mTOR pathway can influence, and be influenced by, glycosylation flux.

Application of D-Mannose-¹⁸O for the Investigation of Congenital Disorders of Glycosylation

Introduction

Congenital Disorders of Glycosylation (CDG) are a group of rare, inherited metabolic disorders caused by defects in the synthesis and processing of glycans attached to proteins and lipids. These defects lead to a wide range of clinical symptoms affecting multiple organ systems. The diagnosis and study of CDG rely heavily on the analysis of glycan structures, often using mass spectrometry.[1][2][3] Metabolic labeling with stable isotopes has emerged as a powerful tool for quantitatively assessing glycosylation pathways and the impact of therapeutic interventions.[4] This document details the application of D-Mannose-¹⁸O, a stable isotope-labeled sugar, for studying CDG, particularly in patient-derived fibroblasts.

D-Mannose is a critical monosaccharide in N-linked glycosylation. In the cytoplasm, it is converted to GDP-mannose, the donor substrate for the assembly of the dolichol-linked oligosaccharide precursor in the endoplasmic reticulum.[5] Deficiencies in the enzymes involved in mannose metabolism, such as phosphomannomutase 2 (PMM2) in PMM2-CDG (the most common type of CDG), lead to a shortage of GDP-mannose and consequently, hypoglycosylation of proteins.[5][6]

By introducing D-Mannose-¹⁸O into cell culture, researchers can trace the incorporation of the heavy isotope into the glycan structures of glycoproteins. This allows for the precise quantification of mannose utilization and the identification of bottlenecks in the glycosylation pathway through mass spectrometry analysis. This approach is invaluable for diagnosing CDG, understanding disease pathophysiology, and evaluating the efficacy of potential therapies, such as mannose supplementation.[7][8]

Key Applications

-